4-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H13N3O3S. It is a member of the pyridine sulfonamide family, which is known for its diverse applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide typically involves the reaction of 4-cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide: Similar in structure but with different substitution patterns.
4-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide: Contains a methylthio group instead of a methylamino group.
Uniqueness
4-Cyclopropoxy-2-(methylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O3S |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-11-9-8(16(10,13)14)7(4-5-12-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
RGTYALKDFFIADY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=C1S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.